![molecular formula C6H12O2 B3010901 1-(Tetrahydrofuran-2-yl)ethanol CAS No. 3214-32-2](/img/structure/B3010901.png)
1-(Tetrahydrofuran-2-yl)ethanol
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Overview
Description
“1-(Tetrahydrofuran-2-yl)ethanol” is a chemical compound with the molecular formula C6H12O2 . It consists of a tetrahydrofuran ring substituted in the 2-position with a hydroxymethyl group . The IUPAC name for this compound is (S)-1-((S)-tetrahydrofuran-2-yl)ethan-1-ol .
Molecular Structure Analysis
The molecular structure of “1-(Tetrahydrofuran-2-yl)ethanol” can be represented by the InChI code: 1S/C6H12O2/c1-5(7)6-3-2-4-8-6/h5-7H,2-4H2,1H3/t5-,6-/m0/s1 . This indicates that the compound has a tetrahydrofuran ring and an ethanol group attached to it. The molecular weight of the compound is 116.16 .Physical And Chemical Properties Analysis
“1-(Tetrahydrofuran-2-yl)ethanol” is a chemical compound with the molecular formula C6H12O2 . The compound has a molecular weight of 116.16 . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Scientific Research Applications
1. Adhesive Polymer Synthesis
1-(Tetrahydrofuran-2-yl)ethanol has been involved in the synthesis of monomers for adhesive polymers. Moszner et al. (2006) discussed the synthesis of a monomer which showed improved hydrolytic stability and strong adhesive properties. This monomer was characterized using various spectroscopic methods, highlighting its application in creating cross-linked, insoluble products with potential uses in dentistry and other areas requiring adhesives (Moszner, Pavlinec, Lamparth, Zeuner, Angermann, 2006).
2. Vapor-Liquid Equilibrium Studies
Knez et al. (2008) investigated the vapor-liquid equilibrium of binary mixtures, including tetrahydrofuran, under high pressure. This research provides valuable data for the understanding of physical properties of solvent systems, essential for applications in chemical engineering and process design (Knez, Škerget, Ilić, Lütge, 2008).
3. Tautomer Selective Photochemistry
Ismael et al. (2010) conducted a study on the tautomer selective photochemistry of 1-(tetrazol-5-yl)ethanol, which can be relevant for understanding the photochemical behaviors of compounds with similar structures. This research has implications for the development of light-sensitive materials and chemicals (Ismael, Cristiano, Fausto, Gómez-Zavaglia, 2010).
4. Biofuel and Engine Performance
Wu et al. (2020) explored the effects of a blend of diesel, ethanol, and tetrahydrofuran on the performance and exhaust emissions of a heavy-duty diesel engine. This study is significant in the context of alternative fuels and the impact of such blends on engine efficiency and environmental emissions (Wu, Zhang, Zhang, Wang, Geng, Jin, Liu, Yao, 2020).
5. Chemoenzymatic Synthesis
Hara et al. (2013) detailed the lipase-catalyzed asymmetric acylation in the synthesis of furan-based alcohols. This research contributes to the field of green chemistry and enzymatic reactions, offering insights into the synthesis of chiral compounds for pharmaceutical and industrial applications (Hara, Turcu, Sundell, Toșa, Paizs, Irimie, Kanerva, 2013).
Mechanism of Action
1-(Tetrahydrofuran-2-yl)ethanol, also known as 1-(oxolan-2-yl)ethan-1-ol or Tetrahydrofurfuryl alcohol (THFA), is an organic compound with the formula HOCH2C4H7O . It is a colorless liquid that is used as a specialty solvent and synthetic intermediate .
Target of Action
Furan derivatives, to which this compound belongs, are known for their high therapeutic properties . They have been used to synthesize a large number of novel chemotherapeutic agents acting on various targets .
Mode of Action
It is known that furan derivatives can interact with biological targets in various ways, depending on their chemical structure .
Biochemical Pathways
It is known that furan derivatives can influence a variety of biochemical pathways .
Pharmacokinetics
Its molecular weight of 11616 g/mol and its storage temperature of 28 C suggest that it may have specific pharmacokinetic properties that affect its bioavailability.
Result of Action
Furan derivatives are known for their diverse biological and clinical applications .
Action Environment
The action, efficacy, and stability of 1-(Tetrahydrofuran-2-yl)ethanol can be influenced by various environmental factors. For instance, its storage temperature of 28 C suggests that temperature could play a role in its stability and efficacy.
properties
IUPAC Name |
1-(oxolan-2-yl)ethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O2/c1-5(7)6-3-2-4-8-6/h5-7H,2-4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGNVEEOZAACRKW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCCO1)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
116.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Tetrahydrofuran-2-yl)ethanol | |
CAS RN |
3214-32-2 |
Source
|
Record name | 1-(oxolan-2-yl)ethan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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